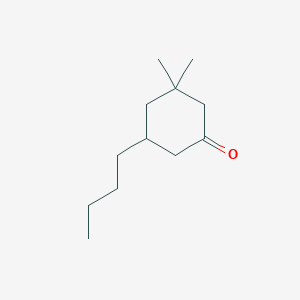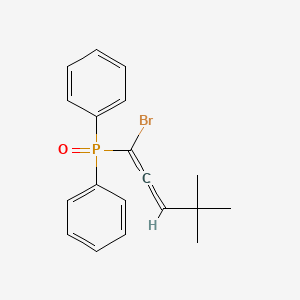
Tetrapropylphosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropylphosphanium chloride is a quaternary phosphonium salt with the chemical formula ( \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ). This compound belongs to the family of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapropylphosphanium chloride can be synthesized through the reaction of tripropylphosphine with propyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction is as follows: [ \text{(C}_3\text{H}_7\text{)}_3\text{P} + \text{C}_3\text{H}_7\text{Cl} \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapropylphosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as tetrapropylphosphanium hydroxide or tetrapropylphosphanium alkoxides can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines or other lower oxidation state phosphorus compounds
Applications De Recherche Scientifique
Tetrapropylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of ionic liquids, which are employed as solvents in green chemistry applications
Mécanisme D'action
The mechanism by which tetrapropylphosphanium chloride exerts its effects involves its ability to interact with various molecular targets. The phosphonium ion can form strong electrostatic interactions with negatively charged species, facilitating reactions and processes that require such interactions. Additionally, the chloride ion can act as a nucleophile or leaving group in various chemical reactions, further enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Tetrabutylphosphanium Chloride: Similar in structure but with butyl groups instead of propyl groups.
Tetramethylphosphanium Chloride: Contains methyl groups, leading to different physical and chemical properties.
Tetraethylphosphanium Chloride: Contains ethyl groups, offering a balance between the properties of tetramethyl and tetrabutyl derivatives.
Uniqueness: Tetrapropylphosphanium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications where moderate solubility and reactivity are required .
Propriétés
Numéro CAS |
60931-61-5 |
|---|---|
Formule moléculaire |
C12H28ClP |
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
tetrapropylphosphanium;chloride |
InChI |
InChI=1S/C12H28P.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QBAUHKSMFOSSGE-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](CCC)(CCC)CCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)







![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)

![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

